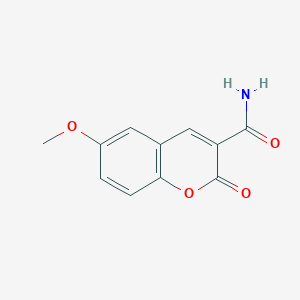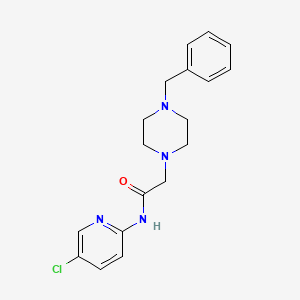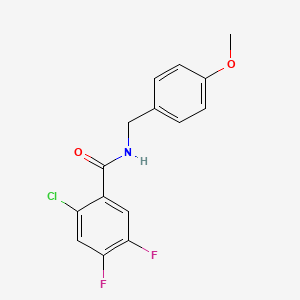![molecular formula C14H12N4O4 B5772705 N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide, commonly known as NIPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NIPAB is a pyridinecarboximidamide derivative that has been synthesized using various methods.
Scientific Research Applications
NIPAB has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. NIPAB has also been studied for its potential use as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. Additionally, NIPAB has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of NIPAB is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. NIPAB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea.
Biochemical and Physiological Effects:
NIPAB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. NIPAB has also been found to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Additionally, NIPAB has been shown to inhibit the activity of acetylcholinesterase and urease.
Advantages and Limitations for Lab Experiments
NIPAB has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of scientific research. However, there are also limitations to the use of NIPAB in lab experiments. For example, NIPAB is a relatively new compound, and its properties and applications are still being studied. Additionally, the mechanism of action of NIPAB is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of NIPAB. One potential direction is the development of new antimicrobial agents based on the structure of NIPAB. Another potential direction is the further study of the mechanism of action of NIPAB, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential applications of NIPAB as a fluorescent probe for the detection of various analytes, including metal ions and amino acids, should be further explored.
Synthesis Methods
NIPAB has been synthesized using various methods, including the reaction of 4-aminopyridine with 2-nitrobenzoyl chloride in the presence of triethylamine, followed by the reaction with N,N-dimethylformamide dimethyl acetal. Another method involves the reaction of 4-pyridinecarboximidamide with 2-(2-nitrophenyl) acetyl chloride in the presence of triethylamine. Both methods have been found to be effective in synthesizing NIPAB with high yield and purity.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-14(10-5-7-16-8-6-10)17-22-13(19)9-11-3-1-2-4-12(11)18(20)21/h1-8H,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNLTMWHJQZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)


![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)

![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
